Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- is a complex organic compound with the molecular formula C19H26N2S4 and a molecular weight of 410.6831 g/mol . This compound is characterized by its unique structure, which includes multiple ethylthio groups and a cyclohexylidene core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its interactions with biological molecules and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development, particularly for its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- include other nitriles and thioethers, such as:
- Malononitrile
- Vinylidene cyanide
- 1,1-Dicyanoethylene
- 1,1-Ethenedicarbonitrile
Uniqueness
What sets Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- apart from these similar compounds is its unique combination of ethylthio groups and a cyclohexylidene core. This structure imparts distinctive chemical properties, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
104417-71-2 |
---|---|
Molekularformel |
C19H26N2S4 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
2-[2,6-bis[bis(ethylsulfanyl)methylidene]cyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C19H26N2S4/c1-5-22-18(23-6-2)15-10-9-11-16(17(15)14(12-20)13-21)19(24-7-3)25-8-4/h5-11H2,1-4H3 |
InChI-Schlüssel |
LDOLVXRWWGHHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C1CCCC(=C(SCC)SCC)C1=C(C#N)C#N)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.